molecular formula C12H11N5O2 B11078344 (6-Methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-p-tolyl-amine

(6-Methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-p-tolyl-amine

Cat. No.: B11078344
M. Wt: 257.25 g/mol
InChI Key: CPMIZNBZKBZBGI-UHFFFAOYSA-N
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Description

6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a chemical compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves the reaction of 3,4-diaminofurazan with oxalic acid in a one-step amide condensation reaction. This method allows for the direct formation of the oxadiazolopyrazine scaffold, which is then further functionalized to introduce the methoxy and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring.

    Substitution: Substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as explosives and rocket fuels.

Mechanism of Action

The mechanism of action of 6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves mitochondrial uncoupling. This process disrupts the normal function of mitochondria, leading to changes in cellular energy production. The compound targets specific molecular pathways involved in mitochondrial function, making it a potential candidate for treating conditions like nonalcoholic steatohepatitis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • 6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Uniqueness

Compared to similar compounds, 6-METHOXY-N-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

5-methoxy-N-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C12H11N5O2/c1-7-3-5-8(6-4-7)13-11-12(18-2)15-10-9(14-11)16-19-17-10/h3-6H,1-2H3,(H,13,14,16)

InChI Key

CPMIZNBZKBZBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2OC

Origin of Product

United States

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